molecular formula C9H10ClN3S B2906128 2-(Chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine CAS No. 877964-04-0

2-(Chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine

Cat. No.: B2906128
CAS No.: 877964-04-0
M. Wt: 227.71
InChI Key: JBYRXDIWCGCYCN-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound featuring a thieno[2,3-d]pyrimidine core substituted with a chloromethyl group at position 2 and methyl groups at positions 5 and 4. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purine bases, enabling interactions with biological targets such as enzymes and receptors. The chloromethyl group enhances electrophilicity, facilitating covalent binding or further functionalization, while the methyl groups contribute to lipophilicity and metabolic stability.

Properties

IUPAC Name

2-(chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3S/c1-4-5(2)14-9-7(4)8(11)12-6(3-10)13-9/h3H2,1-2H3,(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBYRXDIWCGCYCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=NC(=C12)N)CCl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine typically involves the following steps:

    Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors, such as 2-aminothiophene derivatives with formamide or formic acid under acidic conditions.

    Introduction of Chloromethyl Group: The chloromethyl group can be introduced via chloromethylation reactions using reagents like chloromethyl methyl ether or paraformaldehyde and hydrochloric acid.

    Dimethylation: The dimethyl groups can be introduced through alkylation reactions using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group is susceptible to nucleophilic substitution reactions, where nucleophiles like amines or thiols can replace the chlorine atom.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thieno[2,3-d]pyrimidine core.

    Substitution Reactions: The dimethyl groups can participate in electrophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar solvents (e.g., dimethylformamide) at elevated temperatures.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products

    Nucleophilic Substitution: Products include azido, thiocyanato, or amino derivatives of the original compound.

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include reduced forms of the thieno[2,3-d]pyrimidine core.

Scientific Research Applications

2-(Chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or antitumor agent.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibition of Enzymes: Binding to and inhibiting key enzymes involved in metabolic pathways.

    Interaction with DNA/RNA: Intercalating into DNA or RNA, thereby affecting replication and transcription processes.

    Modulation of Receptor Activity: Binding to cellular receptors and modulating their activity, leading to downstream effects on cell signaling and function.

Comparison with Similar Compounds

Key Observations :

  • Electrophilicity vs. Stability: The chloromethyl group in the target compound offers higher reactivity compared to benzylamino or hydroxylated analogs, which may enhance covalent interactions but reduce metabolic stability .
  • Lipophilicity: Methyl groups at positions 5 and 6 increase lipophilicity, aiding membrane permeability. However, bulkier substituents (e.g., benzylamino) further enhance binding affinity to hydrophobic enzyme pockets .

Anticancer Activity

  • 2-(Benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one: Exhibited broad cytotoxicity (mean growth inhibition = 51.01%) across NCI-60 cell lines, with pronounced activity against melanoma (MDA-MB-435, GP = −31.02%) .
  • N-(1-Benzylpyrrolidin-3-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine (Fasnall): Inhibits fatty acid synthase (FASN), showing selective toxicity against cancer cells .
  • Target Compound : While direct data are unavailable, the chloromethyl group may enable alkylation of cellular nucleophiles, similar to chlorambucil or other nitrogen mustards.

Enzyme Inhibition

  • COX-2 Inhibition : The p-fluorophenyl analog (IC50 = 42.19 μM) demonstrated superior selectivity over COX-1 compared to indomethacin (SI = 4.81 vs. 0.04) .

Biological Activity

2-(Chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on anti-inflammatory properties, antimicrobial effects, and its mechanisms of action based on recent research findings.

  • Molecular Formula : C9H10ClN3S
  • Molecular Weight : 227.71 g/mol
  • CAS Number : 877964-04-0

Biological Activity Overview

Recent studies have highlighted the compound's significant biological activities:

1. Anti-inflammatory Activity

Research indicates that derivatives of thieno[2,3-d]pyrimidines exhibit potent anti-inflammatory effects. Specifically, this compound has shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is crucial in the inflammatory process.

  • In Vitro Studies : The compound demonstrated an IC50 value comparable to established anti-inflammatory drugs like celecoxib. For instance, a study reported IC50 values for related compounds at approximately 0.04 μmol, indicating strong inhibition of COX-2 activity .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Preliminary results suggest it may possess activity against both Gram-positive and Gram-negative bacteria.

  • Case Study : In a comparative study with other thieno[2,3-d]pyrimidine derivatives, some exhibited submicromolar activity against Staphylococcus aureus and Mycobacterium tuberculosis, suggesting potential as an antimicrobial agent .

The biological activities of this compound can be attributed to several mechanisms:

  • COX Enzyme Inhibition : The compound's ability to inhibit COX enzymes reduces the synthesis of pro-inflammatory mediators.
  • Antibacterial Mechanism : Its structural features may disrupt bacterial cell wall synthesis or function as DNA intercalators, leading to bacterial cell death.

Structure-Activity Relationship (SAR)

The presence of electron-withdrawing groups such as the chloromethyl moiety enhances the compound's biological activity. SAR studies suggest that modifications in the thieno[2,3-d]pyrimidine scaffold can lead to improved efficacy against specific targets .

Summary of Research Findings

Study FocusKey FindingsReference
Anti-inflammatory effectsStrong COX-2 inhibition (IC50 ~ 0.04 μmol)
Antimicrobial propertiesEffective against S. aureus and M. tuberculosis
MechanismsInhibition of COX enzymes; potential DNA intercalation

Q & A

Q. What are the standard synthetic routes for 2-(chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine, and how can reaction conditions be optimized?

The compound is synthesized via Gewald reactions and aza-Wittig reactions . For example, the Gewald reaction involves condensation of 2-butanone, sulfur, and ethyl cyanoacetate in the presence of diethylamine at 60°C, yielding ethyl-2-amino-4,5-dimethylthiophene-3-carboxylate (intermediate 4 ) . Temperature optimization is critical, as yields drop significantly above 70°C. Aza-Wittig reactions with aromatic isocyanates and alkylamines under mild conditions (room temperature, 4–6 hours) further functionalize the core structure .

Q. How is the inhibitory activity of this compound evaluated against cyclooxygenase (COX) enzymes?

COX inhibition is assessed using six concentrations (0.01–500 μM) to determine IC50 values via an enzyme immunoassay. Indomethacin serves as a reference standard. The assay measures prostaglandin F2α (PGF2α) inhibition by monitoring absorbance at 412 nm after Ellman reagent addition, which correlates inversely with PGF2α levels . Selectivity indices (SI = COX-1 IC50/COX-2 IC50) differentiate isoform specificity. For example, compound 5 (parafluorophenyl substituent) showed COX-2 selectivity (IC50 = 42.19 μM, SI = 4.81) .

Q. What spectroscopic techniques are used to confirm the compound’s structure?

Key methods include:

  • 1H NMR for substituent analysis (e.g., δ 4.28–4.24 ppm for ethyl ester protons in intermediate 4 ) .
  • FTIR to identify functional groups (e.g., 1645 cm⁻¹ for amide C=O in compound 5 ) .
  • Single-crystal X-ray diffraction for definitive structural confirmation (e.g., compound 8c ) .

Advanced Research Questions

Q. How do structural modifications impact COX-2 selectivity and binding interactions?

Substituents at the para position of the phenyl ring significantly influence selectivity. For example:

  • Electron-withdrawing groups (e.g., fluorine in compound 5 ) enhance COX-2 affinity (IC50 = 42.19 μM) by increasing dipole interactions in the hydrophobic pocket.
  • Electron-donating groups (e.g., methoxy in compound 6 ) reduce activity (IC50 = 142.71 μM) .
    Molecular docking studies suggest that parafluorophenyl groups align with COX-2’s Val523 and Ser353 residues, optimizing binding .

Q. What methodologies address metabolic instability in thieno[2,3-d]pyrimidine derivatives?

Metabolite identification (MetID) in hepatic microsomes reveals key degradation pathways:

  • Hydroxylation of the 5,6-dimethyl moiety (rat metabolism).
  • Thiophene sulfur oxidation (human metabolism) .
    Strategies like ring rigidification (e.g., fused cyclopenta rings) or introducing electron-withdrawing substituents can mitigate instability .

Q. How can contradictory data on cytotoxic activity be resolved across cell lines?

Discrepancies arise from cell-specific factors like P-glycoprotein (Pgp) expression. For example:

  • Compound 5 showed cytotoxicity in MDA-MB-435 cells (GP = −31.02%) but reduced efficacy in Pgp-expressing SKOV-3 cells.
  • βIII-tubulin overexpression in resistant lines can be countered by modifying the thienopyrimidine scaffold with tetrahydrobenzo groups .
    Dose-response curves and resistance profiling using isogenic cell lines are recommended for validation .

Q. What experimental designs improve reproducibility in multistep syntheses?

Critical factors include:

  • Temperature control : Gewald reaction yields drop above 70°C .
  • Purification protocols : Recrystallization from ethanol for intermediates .
  • Reagent stoichiometry : Excess diethylamine (0.04 mol) ensures complete cyclization .

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